molecular formula C15H29NO4Si B12336781 (S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester CAS No. 320343-59-7

(S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester

Cat. No.: B12336781
CAS No.: 320343-59-7
M. Wt: 315.48 g/mol
InChI Key: ASPAKSDHNNXVIB-NSHDSACASA-N
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Description

1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a silyl ether group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- typically involves multiple steps. One common method includes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis, releasing the active pyrrolidinecarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester
  • 1-Pyrrolidinecarboxylic acid, 3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester

Uniqueness

1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- stands out due to its specific stereochemistry and the presence of the silyl ether group, which provides unique reactivity and stability compared to similar compounds .

Properties

CAS No.

320343-59-7

Molecular Formula

C15H29NO4Si

Molecular Weight

315.48 g/mol

IUPAC Name

tert-butyl (4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29NO4Si/c1-14(2,3)19-13(18)16-10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3/t11-/m0/s1

InChI Key

ASPAKSDHNNXVIB-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC1=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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